3-Dimethylaminomethylene-tetrahydro-pyran-4-one
Description
Contextualization within Heterocyclic Chemistry and Oxacycle Frameworks
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds where at least one atom in the ring structure is an element other than carbon. msu.eduprinceton.edu These non-carbon atoms, such as oxygen, nitrogen, or sulfur, are called heteroatoms. msu.edu Heterocyclic compounds are exceptionally widespread, forming the core structures of countless natural products, including DNA bases and polysaccharides, as well as a vast array of pharmaceuticals, agrochemicals, and dyes. msu.eduprinceton.edu
Within this broad field, 3-Dimethylaminomethylene-tetrahydro-pyran-4-one belongs to the sub-class of oxacycles, which are heterocycles containing one or more oxygen atoms in the ring. acs.org Specifically, its core structure is a tetrahydropyran (B127337) ring, a six-membered saturated ring containing one oxygen atom. Such oxacycle frameworks are fundamental units in many bioactive molecules and natural products. acs.orgrsc.org The presence of the ketone group at the 4-position makes it a tetrahydropyran-4-one, a versatile starting material for synthesizing a variety of other heterocyclic compounds. researchgate.net
Historical Development and Initial Syntheses of Related Compounds
The development of synthetic routes to the core structure, tetrahydropyran-4-one and its derivatives, has been a subject of ongoing research. Tetrahydropyranone derivatives are recognized as valuable starting materials for creating biologically active heterocyclic compounds. researchgate.net
Early and established methods for synthesizing the tetrahydropyran-4-one ring system often involve cyclization strategies. One such approach is the condensation of acetone (B3395972) with formaldehyde (B43269) in the presence of a base like potassium carbonate, which can yield substituted tetrahydropyran-4-ones. researchgate.net Another method involves the cyclization of 1,5-dihalopentanones. For instance, a process for industrial production involves reacting 3-chloropropionyl chloride with ethylene (B1197577) gas to form 1,5-dichloropentanone, which is then hydrolyzed and cyclized to yield tetrahydro-4H-pyran-4-one. google.com More advanced strategies include the double-conjugate addition of water to divinyl ketones to form the saturated heterocyclic ring. researchgate.net
The synthesis of the specific title compound, this compound, builds upon these foundational methods. It is typically prepared from the parent ketone, tetrahydro-4H-pyran-4-one, by reacting it with a formylating agent such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction introduces the dimethylaminomethylene group at the alpha-position to the ketone, creating a highly reactive enaminone system. A similar enamination strategy has been successfully applied to related 2-methyl-4-pyrones, demonstrating the utility of DMF-DMA in creating such vinylogous amides. nih.govmdpi.com
Fundamental Structural Elements and Key Functional Groups
The structure of this compound is characterized by a combination of a stable heterocyclic core and a reactive functional group.
Fundamental Structural Elements:
Tetrahydro-pyran-4-one Ring: This is a six-membered, saturated oxacycle. The ether linkage (-O-) within the ring influences its conformation and electronic properties, while the ketone group (C=O) at the 4-position serves as a key reactive site for nucleophilic additions and other carbonyl chemistry.
Enaminone System: The molecule features a dimethylaminomethylene group attached to the 3-position, adjacent to the ketone. This arrangement forms a conjugated enaminone system (N-C=C-C=O). This functional group is the most significant feature of the molecule, dictating much of its subsequent reactivity. The double bond typically has an E-configuration. nih.govmdpi.com
The key functional groups and their roles are summarized in the table below.
| Functional Group | Structure | Role in Molecule |
| Tetrahydropyran Ring | C₅H₈O (heterocyclic ether) | Provides the core scaffold; the oxygen atom can act as a hydrogen bond acceptor. |
| Ketone | C=O | An electrophilic site, susceptible to attack by nucleophiles. Activates the adjacent α-carbon. |
| Enamine | C=C-N(CH₃)₂ | A nucleophilic site at the β-carbon (relative to the nitrogen). The dimethylamino group is a good leaving group in substitution reactions. |
Overview of Research Significance as a Chemical Synthon
A chemical synthon is a molecular unit that serves as a building block for the synthesis of other, more complex molecules. This compound is a highly useful synthon precisely because of the versatile reactivity of its enaminone moiety. nih.gov
The enaminone system allows the molecule to react with both electrophiles and nucleophiles at different positions. This dual reactivity makes it a valuable intermediate for constructing a wide range of fused and substituted heterocyclic compounds. For example, compounds with a similar (dimethylamino)vinyl group attached to a pyrone ring are known to be highly reactive substrates that can undergo several types of transformations without opening the pyran ring. nih.gov
Key reactions demonstrating its utility as a synthon include:
Nucleophilic Substitution: The dimethylamino group can be displaced by various nucleophiles. This allows for the introduction of different functional groups at the exocyclic methylene (B1212753) position.
Cycloaddition Reactions: The electron-rich double bond of the enamine can participate in cycloaddition reactions, serving as a precursor for building new ring systems onto the tetrahydropyran framework.
Conjugate Addition: The enaminone system can act as a Michael acceptor, but more significantly, it can undergo reactions analogous to 1,6-conjugate addition, leading to the formation of new conjugated pyran structures. nih.gov
Through these reaction pathways, this compound serves as a versatile platform for synthesizing complex molecules, which is of significant interest in medicinal chemistry and materials science where novel heterocyclic structures are continuously sought. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylaminomethylidene)oxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOQLUKPLSKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1COCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 3 Dimethylaminomethylene Tetrahydro Pyran 4 One
Direct Synthetic Pathways
The synthesis of 3-Dimethylaminomethylene-tetrahydro-pyran-4-one, a substituted heterocyclic ketone, relies on strategic carbon-carbon and carbon-oxygen bond formations to construct the core tetrahydropyranone ring and introduce the key functional group at the C-3 position. Methodologies for its synthesis are diverse, ranging from classical condensation reactions to modern multi-component strategies, allowing for controlled construction of the desired molecular architecture.
Condensation Reactions for Tetrahydropyranone Ring Formation
Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental to the synthesis of the tetrahydropyranone scaffold. libretexts.org These reactions can be tailored to build the heterocyclic ring system through various intramolecular or intermolecular pathways.
Classical approaches often utilize readily available precursors to build complexity. A plausible strategy involves the reaction of a 4-hydroxy-2-pyranone with an aldehyde. For instance, the Knoevenagel condensation of aldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one can be induced under mild conditions. researchgate.net This type of reaction forms a new carbon-carbon bond, creating a more complex structure. Following the initial condensation, a Michael-type addition of dimethylamine (B145610) could be envisioned. The amine would attack the activated double bond, and subsequent reaction steps could lead to the formation of the saturated tetrahydropyranone ring incorporating the dimethylaminomethylene group. Electrocatalytic methods have also been shown to efficiently induce the condensation of aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one, leading to complex cascade reactions and the formation of fused pyran systems. researchgate.net
The aldol (B89426) condensation is a powerful tool for C-C bond formation, reacting an enolate with a carbonyl compound to create a β-hydroxy carbonyl, which can then dehydrate. sigmaaldrich.com This methodology has been adapted for the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. acs.org A key strategy involves an initial aldol reaction of a β-ketoester with an aldehyde, followed by a tandem Knoevenagel condensation with a second aldehyde molecule and a final intramolecular Michael addition to close the ring. acs.org This sequence generates the tetrahydropyran-4-one ring with high diastereoselectivity, often yielding a single diastereomer. acs.org The reaction is typically under thermodynamic control, allowing for the formation of the most stable product. acs.org
The versatility of this approach allows for the use of various aryl, alkyl, and branched alkyl aldehydes in the reaction sequence, consistently producing the desired tetrahydropyranone core with high selectivity. acs.org
Table 1: Examples of Aldol Condensation for Tetrahydropyran-4-one Synthesis acs.org
| Aldehyde 1 | Aldehyde 2 | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Furaldehyde | Furaldehyde | 66 | Single diastereomer |
| Benzaldehyde | Benzaldehyde | 71 | Single diastereomer |
| Isovaleraldehyde | Isovaleraldehyde | 63 | Single diastereomer |
| Benzaldehyde | Furaldehyde | 68 | Single diastereomer |
Data sourced from a study on the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. acs.org
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This reaction involves an aldehyde (often formaldehyde), a primary or secondary amine (such as dimethylamine), and a compound with an acidic α-proton, like a ketone. wikipedia.orgorganic-chemistry.org The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.org
This reaction is the most direct method for introducing the dimethylaminomethylene group onto the C-3 position of a pre-formed tetrahydropyran-4-one ring. The tetrahydropyran-4-one would serve as the ketone component, providing the active hydrogen at the C-3 position for the aminomethylation. The reaction has been widely applied to various systems, including the aminomethylation of 8-hydroxyquinolines. nih.gov In these analogous systems, the core molecule is reacted with formaldehyde (B43269) and a secondary amine to install the aminoalkyl moiety. nih.gov This well-established reactivity provides a strong basis for its application in the synthesis of this compound.
Cyclization Approaches to the Pyranone Core
Beyond condensation reactions, various cyclization strategies are employed to construct the tetrahydropyranone core. These methods often offer high levels of stereocontrol.
Key cyclization methods include:
Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene followed by nucleophilic capture of the resulting cation. It is a powerful method for forming tetrahydropyran (B127337) rings, often with high stereoselectivity. nih.govnih.govresearchgate.net Silyl enol ethers can be used in Prins cyclizations with an aldehyde, activated by a Lewis acid, to produce highly substituted tetrahydropyran-4-ones with good diastereoselectivity. nih.gov
Intramolecular oxa-Michael Addition: This approach involves the cyclization of a precursor containing both a hydroxyl group and an α,β-unsaturated ketone or ester. The hydroxyl group acts as a nucleophile, adding to the activated double bond to form the heterocyclic ring. whiterose.ac.uk
Hetero-Diels–Alder Cycloaddition: This [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom can be used to construct the dihydropyran ring, which can then be further modified to the desired tetrahydropyran-4-one. acs.orgnih.gov
Intramolecular Hydroalkoxylation: The addition of an alcohol functionality across a carbon-carbon double bond within the same molecule, often catalyzed by transition metals, can efficiently form the tetrahydropyran ring. organic-chemistry.org
These methods provide a flexible toolkit for synthesizing the core structure, which can then be functionalized. nih.gov
Multi-Component Reactions (MCRs) for Diverse Derivatization
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, have become powerful tools in organic synthesis. amazonaws.com They offer significant advantages, including high atom economy, simplified procedures, and the ability to rapidly generate molecular diversity. amazonaws.com
For the synthesis of pyran derivatives, MCRs are particularly well-suited. nih.gov A common MCR strategy involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate). growingscience.comnih.gov The reaction typically proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. nih.gov
Table 2: Representative Multi-Component Reaction for 4H-Pyran Synthesis growingscience.comnih.gov
| Aldehyde Component | Active Methylene | 1,3-Dicarbonyl | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Benzaldehyde | Malononitrile (B47326) | Dimedone | 2-Aminoethanol, 20°C | 2-Amino-3-cyano-4-phenyl-tetrahydrochromene |
| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO, 60°C | Substituted 2-amino-4H-pyran |
| Aromatic Aldehydes | Malononitrile | Dimedone | DBU, aq. Ethanol, RT | Tetrahydro benzo[b]pyran |
This table illustrates common combinations used in MCRs to generate diverse pyran scaffolds.
While these examples typically yield highly substituted 4H-pyran or fused pyran systems, the underlying principles could be adapted. By carefully selecting the starting materials, it is conceivable to design an MCR that directly assembles a structure analogous to this compound.
Catalytic and Advanced Synthesis Techniques
The synthesis of the this compound scaffold is often approached through modern catalytic methods that enhance efficiency and yield. These techniques range from one-pot procedures using sophisticated catalysts to the strategic use of highly reactive transient molecules.
One-Pot Synthetic Procedures with Heterogeneous and Homogeneous Catalysts
One-pot, multi-component reactions (MCRs) are a highly effective strategy for assembling complex heterocyclic molecules like pyran derivatives from simple starting materials in a single step. mjbas.com This approach is valued for its efficiency, reduced waste, and time savings compared to traditional multi-step syntheses. mjbas.combhu.ac.in The synthesis of the core tetrahydropyran-4-one ring system, a precursor to the target molecule, can be achieved through the condensation of an aldehyde, a dicarbonyl compound, and a source of malononitrile or similar active methylene compounds. researchgate.netnih.gov
The choice of catalyst is critical in these reactions. Both heterogeneous and homogeneous catalysts have been successfully employed. Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can often be reused, aligning with the principles of green chemistry. nih.govrsc.org
A notable example is the use of molecular sieve-supported zinc catalysts. researchgate.net Zinc-based catalysts, including those supported on silica-based molecular sieves or alumina, act as Lewis acid centers that facilitate key steps in the reaction cascade, such as Knoevenagel condensation and subsequent Michael addition and cyclization. researchgate.netrsc.orgmdpi.com The porous structure of molecular sieves provides a high surface area for the reaction to occur. researchgate.net Studies have shown that modifying a 4 Å molecular sieve with zinc(II) creates a highly efficient and reusable heterogeneous catalyst for the synthesis of various pyran derivatives in excellent yields and with short reaction times. researchgate.net
The table below summarizes various catalytic systems used in the synthesis of pyran rings, which are foundational to producing this compound.
| Catalyst System | Catalyst Type | Key Advantages | Relevant Precursor Synthesis |
| Molecular Sieve-Supported Zinc (Zn/4A) | Heterogeneous | High efficiency, reusability, mild reaction conditions. researchgate.net | Polyfunctionalized 4H-pyrans. researchgate.net |
| Neodymium(III) Oxide (Nd2O3) | Heterogeneous | Inexpensive, reusable, efficient in aqueous media. mjbas.com | 4H-pyran derivatives. mjbas.com |
| Copper Doped Iron Tartarate | Homogeneous (Water-Soluble) | Water-soluble, reusable, rapid reaction, solvent-free conditions. bhu.ac.in | Tetrahydrobenzo[b]pyran derivatives. bhu.ac.in |
| 4-(dimethylamino)pyridine (DMAP) | Homogeneous | Organocatalyst, high yields, simple work-up. researchgate.net | Pyran-annulated heterocycles. researchgate.net |
| Fe3O4@SiO2–imid–PMAn | Heterogeneous (Magnetic) | Environmentally benign, excellent yields, rapid, easily recoverable. rsc.org | Tetrahydrobenzo[b]pyran derivatives. rsc.org |
Exploitation of Reactive Intermediates (e.g., ortho-quinone methides)
Advanced synthetic strategies for complex heterocyclic frameworks often involve the in-situ generation and trapping of highly reactive intermediates. Ortho-quinone methides (o-QMs) are one such class of intermediates that have proven to be exceptionally versatile in the construction of intricate molecules, including those with pyran rings. rsc.org
An o-QM is a reactive species characterized by a 2,4-cyclohexadienone (B14708032) core with an exocyclic methylene group positioned ortho to the carbonyl. nih.gov The high reactivity of o-QMs is driven by the desire to re-establish aromaticity, making them powerful electrophiles in cycloaddition reactions. nih.gov In the context of synthesizing pyran-containing structures, an o-QM can be generated and then undergo a [4+2] cycloaddition (Diels-Alder) reaction with a suitable dienophile. This strategy allows for the rapid construction of the pyran ring fused to an aromatic system.
While direct application to this compound is a specialized extension, the principle of using o-QMs to build the foundational pyran ring is a powerful tool in a synthetic chemist's arsenal. rsc.org The generation of these intermediates can be triggered by various methods, and their subsequent reactions often proceed with high efficiency and stereoselectivity, providing a sophisticated route to complex heterocyclic systems. nih.govnih.gov
Stereoselective Synthesis and Control of Isomerism (e.g., E/Z Isomers)
Stereochemical control is a paramount concern in modern organic synthesis. For this compound, stereoisomerism can arise from chiral centers on the tetrahydropyran ring and, notably, from the geometry of the exocyclic carbon-carbon double bond of the dimethylaminomethylene group. This double bond can exist as two distinct geometric isomers: (E) and (Z).
The stereoselective synthesis of the tetrahydropyran-4-one core itself can be achieved through various methods, including asymmetric catalysis, to control the relative and absolute configuration of substituents on the ring. scispace.com For instance, acid-catalyzed cyclization of specific precursors can lead to the formation of tetrahydropyran-4-ones with high diastereoselectivity. chemicalbook.com
Control of the E/Z isomerism of the dimethylaminomethylene group is crucial as the different isomers can have distinct physical, chemical, and biological properties. nih.gov The formation of this group typically involves the condensation of the precursor, tetrahydro-4H-pyran-4-one, with a dimethylformamide acetal (B89532) (e.g., DMF-DMA). The ratio of the resulting (E) and (Z) isomers is influenced by several factors:
Reaction Conditions: Temperature, solvent, and catalyst can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.
Steric Hindrance: The steric environment around the reaction site can favor the formation of the less sterically hindered isomer.
Electronic Effects: The electronic properties of the pyran ring and any substituents can influence the stability of the transition states leading to each isomer.
Separating E/Z isomers can be challenging, making stereoselective synthesis, which directly produces a single desired isomer, a highly valuable strategy. nih.gov The development of synthetic methods that provide precise control over both the chirality of the ring and the geometry of the exocyclic double bond is a key objective in the synthesis of this target compound.
Protecting Group Strategies and Functional Group Interconversions in Target Synthesis
The synthesis of a multifunctional molecule like this compound often requires the use of protecting groups. These are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in a reaction, thereby allowing a transformation to occur selectively at another site in the molecule. jocpr.com An effective protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove cleanly without affecting other parts of the molecule. d-nb.info
In a hypothetical synthesis starting from precursors with multiple reactive sites, a protecting group strategy would be essential. For example, if the synthesis involved precursors with additional hydroxyl or amino groups, these would need to be protected before the construction of the pyran ring or the introduction of the dimethylaminomethylene group.
Common protecting groups used in organic synthesis that could be relevant include:
For Alcohols: Silyl ethers (e.g., TBDMS), benzyl (B1604629) (Bn) ethers, or the tetrahydropyranyl (Thp) group itself. jocpr.comnih.gov The Thp group is particularly relevant as it is stable to most non-acidic conditions but can be removed with mild acid. d-nb.inforesearchgate.net
For Amines: Carbamates such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are widely used. ub.edu
Functional group interconversions are also a key part of the synthetic strategy. The final step in the synthesis of the target molecule is the conversion of the ketone group in tetrahydro-4H-pyran-4-one to the enaminone structure of the final product. This is typically achieved by reacting the ketone with an amide acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction introduces the dimethylaminomethylene moiety at the alpha-position (C3) to the carbonyl group, yielding the target compound. Careful selection of reaction conditions is necessary to ensure high yield and, if possible, control over the E/Z geometry of the newly formed double bond.
Reactivity Profiles and Transformational Chemistry of 3 Dimethylaminomethylene Tetrahydro Pyran 4 One
Electrophilic and Nucleophilic Character of the Tetrahydropyranone Moiety
The tetrahydropyran-4-one structure is a versatile component in organic chemistry, known for its reactivity with both nucleophiles and electrophiles. chemicalbook.com The presence of an oxygen atom within the six-membered ring allows for a variety of chemical transformations. chemicalbook.com
Reactions Involving the Carbonyl Group
The carbonyl group at the 4-position of the tetrahydropyranone ring is a key site for nucleophilic attack. Organometallic compounds, such as Grignard reagents, readily react with this carbonyl group. wisc.edumasterorganicchemistry.com This reaction typically involves the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and ultimately, after an acidic workup, a tertiary alcohol. wisc.edu The general mechanism for the reaction of a Grignard reagent with a ketone is depicted below:
Reaction of Grignard Reagent with a Ketone
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the ketone. |
| 2. Formation of Alkoxide | The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. |
| 3. Protonation | An acidic workup (e.g., with H3O+) protonates the alkoxide to yield the final tertiary alcohol product. |
Reactivity of the Enamine Functional Group
The dimethylaminomethylene group attached to the tetrahydropyranone ring constitutes an enamine functional group. Enamines are known to be highly reactive nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density of the double bond. masterorganicchemistry.comscripps.edu This makes the β-carbon of the enamine particularly susceptible to attack by electrophiles. scripps.edu
Enamines can participate in a variety of reactions, including alkylation with alkyl halides and conjugate additions (Michael reactions). masterorganicchemistry.com The nitrogen atom's lone pair of electrons participates in resonance, creating a nucleophilic carbon atom that can react with various electrophiles. masterorganicchemistry.com Enamines are considered reactive metabolites that are often found as short-lived intermediates in enzymatic processes. nih.gov
Addition Reactions
The structural features of 3-Dimethylaminomethylene-tetrahydro-pyran-4-one allow it to undergo various addition reactions, significantly expanding its synthetic utility.
Michael Addition Reactions and Conjugate Additions
The enamine moiety in this compound makes it a suitable donor for Michael addition reactions. masterorganicchemistry.com In a Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate fashion. ijsdr.org The enamine acts as the nucleophile, attacking the β-carbon of the Michael acceptor. masterorganicchemistry.com This reaction is a powerful tool for forming carbon-carbon bonds. ijsdr.org
The general mechanism for a Michael addition involves the nucleophilic attack of the enamine on the β-carbon of an α,β-unsaturated compound, followed by protonation to yield the 1,5-dicarbonyl product, often referred to as a Michael adduct. ijsdr.org
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
As previously mentioned, Grignard reagents are potent nucleophiles that readily react with the carbonyl group of the tetrahydropyranone ring. masterorganicchemistry.com The addition of a Grignard reagent to the ketone functionality results in the formation of a tertiary alcohol. wisc.edu The reaction proceeds via a nucleophilic addition mechanism where the carbanionic portion of the Grignard reagent attacks the carbonyl carbon. wisc.edu
The choice of Grignard reagent and reaction conditions can influence the outcome of the reaction. For instance, in some cases, conjugate addition of Grignard reagents to α,β-unsaturated ketones can be achieved, often with the aid of copper catalysts. mdpi.com
Cycloaddition Chemistry
The enamine functionality within this compound can also participate in cycloaddition reactions. Enamines can react with various dienophiles in Diels-Alder type reactions or with other unsaturated systems to form new ring structures. For example, enamines have been shown to undergo cycloaddition reactions with nitrilimines to yield pyrazole derivatives. researchgate.net These reactions highlight the versatility of the enamine group in constructing complex heterocyclic systems.
Diels-Alder Reactions and Inverse Electron-Demand Cycloadditions
As an electron-rich olefin due to the dimethylamino substituent, this compound is an excellent candidate to act as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org In this type of [4+2] cycloaddition, the enamine's highest occupied molecular orbital (HOMO) interacts with the lowest unoccupied molecular orbital (LUMO) of an electron-deficient diene. wikipedia.org This is in contrast to the normal-demand Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com
Common electron-deficient dienes employed in IEDDA reactions include 1,2,4,5-tetrazines, 1,2,3-triazines, and other electron-poor heterocyclic systems. sigmaaldrich.com The reaction of an enamine like this compound with a 1,2,4,5-tetrazine would be expected to proceed through an initial [4+2] cycloaddition, followed by the extrusion of a molecule of nitrogen to afford a dihydropyridazine intermediate. Subsequent elimination of dimethylamine (B145610) would lead to the formation of a pyridazine (B1198779) ring fused to the tetrahydropyran (B127337) system.
While specific examples detailing the Diels-Alder reactions of this compound are not extensively documented in readily available literature, the reactivity of analogous enamines derived from cyclic ketones is well-established. masterorganicchemistry.com The general mechanism for such a reaction is outlined below:
| Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Type |
| This compound | Electron-deficient diene (e.g., 1,2,4,5-tetrazine) | Bicyclic adduct | Fused heterocyclic system | Inverse Electron-Demand Diels-Alder |
1,3-Dipolar Cycloaddition Processes
The electron-rich double bond of this compound makes it a highly reactive dipolarophile in 1,3-dipolar cycloaddition reactions. chesci.com This class of reactions involves the concerted [3+2] cycloaddition of a 1,3-dipole to a π-system, leading to the formation of five-membered heterocyclic rings. wikipedia.org Common 1,3-dipoles include nitrile oxides, nitrones, and azides. chesci.comrsc.orgyoutube.com
The reaction with nitrile oxides , generated in situ from the corresponding hydroximoyl chlorides, is expected to yield isoxazole derivatives. The regioselectivity of this cycloaddition is governed by both steric and electronic factors. mdpi.com Similarly, cycloaddition with nitrones would lead to the formation of isoxazolidine rings. rsc.orgchem-station.com
The reaction of enamines with azides is particularly well-studied and typically proceeds with high reactivity. researchgate.net The initial cycloadduct, a triazoline, is often unstable and undergoes ring-opening and elimination of dimethylamine to afford a 1,2,3-triazole. This transformation is a key step in the synthesis of various substituted triazoles.
| 1,3-Dipole | Expected Product | Heterocyclic Core |
| Nitrile Oxide | Fused Isoxazole | Isoxazole |
| Nitrone | Fused Isoxazolidine | Isoxazolidine |
| Azide | Fused Triazole | 1,2,3-Triazole |
Condensation and Annulation Reactions Leading to Fused Heterocycles
The enaminone moiety of this compound serves as a versatile precursor for the construction of fused heterocyclic systems through condensation and annulation reactions. The presence of both a nucleophilic β-carbon and an electrophilic carbonyl carbon, as well as the potential for the dimethylamino group to act as a leaving group, allows for reactions with a variety of binucleophiles.
A prominent example is the synthesis of fused pyrazoles . Reaction with hydrazine (B178648) or substituted hydrazines is expected to proceed via initial nucleophilic attack of the hydrazine at the enaminone's β-carbon, followed by an intramolecular cyclization and dehydration, ultimately leading to the formation of a pyrazolo[4,3-c]pyran scaffold. nih.govnih.govbeilstein-journals.org
Similarly, the synthesis of fused pyrimidines can be achieved by reacting this compound with amidines or other suitable 1,3-dielectrophiles. nih.govoiccpress.com The reaction likely proceeds through a Michael-type addition followed by cyclocondensation, resulting in the formation of a pyrimido[4,5-c]pyran system. nih.gov
| Reagent | Fused Heterocycle | Ring System Formed |
| Hydrazine/Substituted Hydrazines | Pyrazolo[4,3-c]pyran | Pyrazole |
| Amidines/Urea/Thiourea | Pyrimido[4,5-c]pyran | Pyrimidine |
Comparative Reactivity Studies with Structurally Related Analogues
The reactivity of this compound can be contextualized by comparing it with structurally related enaminones derived from other cyclic ketones, such as 4H-chromen-4-ones and thiopyran-4-ones.
Thiopyran-4-ones: The replacement of the oxygen atom in the pyran ring with a sulfur atom to form a thiopyran-4-one introduces different electronic and steric effects. Sulfur is less electronegative than oxygen, which could subtly alter the electron density distribution within the enaminone system. Furthermore, the larger size of the sulfur atom may influence the stereochemical outcome of cycloaddition reactions. In Diels-Alder reactions, thiopyran derivatives themselves can act as dienes, showcasing a different mode of reactivity compared to their pyran counterparts. nih.gov However, as enaminones, their role as dienophiles in IEDDA reactions would be comparable to that of the pyran-4-one derivatives.
| Analogue | Key Structural Difference | Expected Impact on Reactivity |
| Enaminone of 4H-Chromen-4-one | Fused benzene ring | Minor electronic modulation of the enaminone |
| Enaminone of Thiopyran-4-one | Sulfur in place of oxygen | Altered electronic and steric properties |
Mechanistic Investigations and Reaction Pathway Elucidation for 3 Dimethylaminomethylene Tetrahydro Pyran 4 One
Mechanistic Hypotheses for Synthetic Transformations
The formation of 3-Dimethylaminomethylene-tetrahydro-pyran-4-one typically proceeds through the reaction of tetrahydro-4H-pyran-4-one with a formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This transformation is a well-established method for the introduction of a dimethylaminomethylene group at the α-position of a ketone. The reaction is predicated on the presence of an enolizable proton adjacent to the carbonyl group.
The generally accepted mechanism for this type of transformation involves a sequence of steps initiated by the nucleophilic attack of the enol or enolate of tetrahydro-4H-pyran-4-one on the electrophilic carbon of DMF-DMA. The reaction can be catalyzed by acid or base, or in many cases, proceeds thermally with the neat reactants.
Role of Intermediates and Transition States
The reaction pathway for the formation of this compound from tetrahydro-4H-pyran-4-one and DMF-DMA is hypothesized to proceed through several key intermediates and transition states.
Initially, tetrahydro-4H-pyran-4-one is in equilibrium with its enol form. The reaction is initiated by the nucleophilic attack of the enol on the electrophilic carbon of the protonated DMF-DMA (under acidic conditions) or directly on DMF-DMA (under neutral or basic conditions). This leads to the formation of a tetrahedral intermediate.
This intermediate is unstable and subsequently eliminates a molecule of methanol (B129727) to form an oxonium ion. The transition state for this elimination step is likely to be highly polarized. The oxonium ion is then deprotonated to yield the final enaminone product, this compound. The stability of the final conjugated system provides the thermodynamic driving force for the reaction.
Table 1: Proposed Intermediates and Transition States
| Step | Description | Intermediate/Transition State |
| 1 | Enolization of Ketone | Enol of tetrahydro-4H-pyran-4-one |
| 2 | Nucleophilic Attack | Tetrahedral Intermediate |
| 3 | Elimination of Methanol | Oxonium Ion Intermediate via a Polarized Transition State |
| 4 | Deprotonation | Final Product Formation |
Catalytic Cycle Elucidation
While the reaction between a ketone and DMF-DMA can often be performed thermally without a catalyst, the use of acidic or basic catalysts can accelerate the process.
In an acid-catalyzed cycle, the catalyst would protonate the carbonyl oxygen of tetrahydro-4H-pyran-4-one, which facilitates enolization. It would also protonate one of the methoxy (B1213986) groups of DMF-DMA, making it a better leaving group and increasing the electrophilicity of the formyl carbon.
In a base-catalyzed cycle, the base would deprotonate the α-carbon of tetrahydro-4H-pyran-4-one to form an enolate. The more nucleophilic enolate would then attack the DMF-DMA.
However, in many synthetic preparations involving DMF-DMA, it is used in stoichiometric amounts or as the solvent, and the reaction is driven to completion by heating, often without an external catalyst. In such cases, a traditional catalytic cycle is not operative.
Stereochemical Course and Regioselectivity Determination
Regioselectivity: The synthesis of this compound from tetrahydro-4H-pyran-4-one does not present a challenge in terms of regioselectivity. Tetrahydro-4H-pyran-4-one is a symmetrical molecule with two equivalent α-methylene groups relative to the carbonyl. Therefore, the formylation reaction can only occur at one of these positions, leading to a single constitutional isomer.
Stereochemistry: The final product, this compound, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. The double bond introduced during the reaction can exist as E/Z isomers. However, due to the steric hindrance between the dimethylamino group and the carbonyl oxygen, the E-isomer is expected to be the thermodynamically more stable and, therefore, the major or exclusive product. If the pyran ring were to be substituted with chiral centers, the reaction could potentially be influenced by these existing stereocenters, but for the parent compound, this is not a consideration.
Kinetic and Thermodynamic Aspects of Reactions
The reaction is generally considered to be thermodynamically favorable. The formation of a conjugated enaminone system from a simple ketone is a strong driving force. The double bond of the enamine is in conjugation with the carbonyl group, which results in delocalization of electron density and stabilization of the molecule.
Kinetically, the reaction rate is dependent on several factors including temperature, concentration of reactants, and the presence of a catalyst. The rate-determining step is likely the initial nucleophilic attack of the enol or enolate on the DMF-DMA. Higher temperatures provide the necessary activation energy for this step to proceed at a reasonable rate.
Studies on Molecular Interactions and Pathways
Information regarding the specific molecular interactions of this compound is limited. However, its structural features suggest potential for various non-covalent interactions.
Characterization of Binding to Macromolecular Structures (e.g., proteins, receptors)
As of the current literature, there are no specific studies detailing the experimental characterization of the binding of this compound to macromolecular structures such as proteins or receptors. Such studies, often conducted in the context of drug discovery, would typically involve techniques like X-ray crystallography, NMR spectroscopy, surface plasmon resonance, or isothermal titration calorimetry to elucidate the binding mode and affinity.
The enaminone moiety is a known pharmacophore and can participate in hydrogen bonding (as an acceptor at the carbonyl oxygen and potentially at the nitrogen atom) and dipole-dipole interactions. The tetrahydropyran (B127337) ring provides a three-dimensional scaffold that can fit into specific binding pockets of proteins. While this compound is often used as an intermediate for the synthesis of more complex, biologically active molecules, dedicated studies on its own macromolecular binding are not presently available.
Elucidation of Degradation and Metabolic Transformation Pathways
No research data was found regarding the degradation or metabolic transformation pathways of this compound.
Investigation of Molecular Transport Phenomena
No research data was found concerning the investigation of molecular transport phenomena for this compound.
Applications of 3 Dimethylaminomethylene Tetrahydro Pyran 4 One As a Versatile Synthetic Building Block
Construction of Complex Organic Molecules and Polycycles
The enaminone functionality within 3-Dimethylaminomethylene-tetrahydro-pyran-4-one provides a reactive site for various chemical transformations, enabling the construction of complex molecular architectures. This compound can participate in cyclization and condensation reactions to form polycyclic systems. For instance, the reaction of related enaminones with other reagents can lead to the formation of fused ring systems, which are prevalent in many biologically active compounds. While direct examples of using this compound for the synthesis of complex polycycles are not extensively documented in readily available literature, the reactivity of its functional group is analogous to that of other enaminones used in the synthesis of polycyclic pyridazine (B1198779) derivatives. mdpi.com The general strategy involves the condensation of the enaminone with a suitable partner to construct a new ring, followed by further cyclization steps to build the polycyclic framework. mdpi.com
Synthesis of Diverse Heterocyclic Systems
This compound is a key precursor for the synthesis of a multitude of heterocyclic compounds, which are integral to the development of new pharmaceuticals and functional materials.
The pyranone core of this compound can be utilized to construct fused heterocyclic systems. A notable example is the synthesis of pyrano[4,3-b]pyran derivatives. These compounds are of interest due to their potential biological activities. nih.govnih.gov The synthesis often involves a multicomponent reaction where the pyranone derivative reacts with an aldehyde and an active methylene (B1212753) compound. arkat-usa.org While specific examples starting directly from this compound are not abundant in the literature, the general synthetic strategies for pyrano[4,3-b]pyrans often utilize precursors with similar reactivity. nih.govarkat-usa.orgresearchgate.net
The dimethylaminomethylene group is an excellent leaving group, facilitating reactions with various nucleophiles, particularly those containing nitrogen. This reactivity is exploited in the synthesis of a range of nitrogen-containing heterocycles.
Pyrazoles and Pyrazolones: The reaction of enaminones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. nih.govorganic-chemistry.org The reaction proceeds through a condensation-cyclization sequence. Although direct synthesis from this compound is not explicitly detailed in the provided search results, the general reactivity pattern of enaminones strongly suggests its utility in this context. nih.govorganic-chemistry.org Similarly, pyrazolones can be synthesized through related pathways. orientjchem.org
Pyridazines: The synthesis of pyridazine derivatives can be achieved through various methods, including the reaction of dicarbonyl compounds with hydrazines. nih.govliberty.edu While a direct route from this compound is not specified, its enaminone functionality could potentially be transformed into a dicarbonyl equivalent to participate in such cyclizations. mdpi.comorganic-chemistry.org
Pyrroles: Pyrrole (B145914) synthesis often involves the reaction of enones with aminoacetonitrile (B1212223) or the Paal-Knorr synthesis. researchgate.netorganic-chemistry.org The enaminone structure of this compound makes it a suitable precursor for pyrrole formation through reactions with α-amino ketones or related compounds. nih.govresearchgate.netnih.gov
The versatility of the pyranone scaffold extends to the synthesis of other heterocycles containing oxygen and sulfur. For instance, aldoxime derivatives of 4H-pyran-4-ones have been synthesized, showcasing the potential for further functionalization of the pyranone ring. nih.govresearchgate.net These aldoximes can be prepared by the condensation of aminoxymethyl derivatives of pyranones with aromatic aldehydes. nih.govresearchgate.net Although this example does not directly involve the dimethylaminomethylene group, it highlights the adaptability of the pyranone core for creating diverse heterocyclic systems. nih.govresearchgate.net
Enabling Scaffold Diversity in Chemical Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. This compound and its derivatives are valuable scaffolds in DOS. The ability to introduce various substituents and to perform a range of chemical transformations on the tetrahydropyran (B127337) ring allows for the generation of a library of compounds with diverse three-dimensional shapes and functionalities. nih.gov This approach provides rapid access to novel, structurally diverse non-natural compounds that can be screened against a variety of biological targets. nih.gov
Contributions to Novel Material Science Development
While the direct application of this compound in material science is not extensively reported, the broader class of pyran derivatives has shown promise in the development of novel materials. For example, certain pyran-containing compounds are used as photoactive materials. ajgreenchem.comnih.gov The conjugated system that can be formed from the enaminone moiety of this compound suggests potential applications in organic electronics and photoluminescent materials. mdpi.com Further research in this area could uncover new and exciting applications for this versatile compound in the field of material science.
Utilization in the Preparation of Chemical Probes and Research Reagents
This compound serves as a versatile synthetic building block in the development of specialized chemical probes and research reagents. Its utility stems from the reactive enaminone moiety, which allows for a variety of chemical transformations to introduce fluorophores, reactive groups, and pharmacophores. This enables the creation of tailored molecules for studying biological systems, including fluorescent probes for cellular imaging and inhibitors for enzyme characterization.
Fluorescent Probe Development
The core structure of this compound is analogous to other pyran-4-one derivatives that have been investigated for their fluorescent properties. While specific data on the photophysical characteristics of probes derived directly from this compound is limited in publicly available literature, the properties of structurally similar compounds, such as 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones, provide valuable insights into their potential as fluorophores. These related compounds exhibit interesting photophysical behaviors, including solvatochromism, large Stokes shifts, and moderate quantum yields, which are desirable features for fluorescent probes.
Research on these analogous pyranone-based fluorophores has demonstrated that their emission and absorption characteristics are influenced by the solvent environment, suggesting their potential application as probes for sensing local polarity changes within cells or tissues. For instance, a notable increase in fluorescence intensity has been observed in protic solvents like alcohols. This solvatochromic behavior is attributed to specific solvation of the carbonyl oxygen in the excited state due to intramolecular charge transfer (ICT).
The photophysical properties of representative (E)-2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one are summarized in the table below, illustrating the effect of solvent polarity on its fluorescence.
| Solvent | Solvent Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| n-Hexane | Nonpolar | 334 | 360 | 26 | 0.01 |
| Toluene | Nonpolar | 343 | 382 | 39 | 0.01 |
| Dioxane | Polar Aprotic | 342 | 381 | 39 | 0.01 |
| Chloroform | Polar Aprotic | 344 | 394 | 50 | 0.01 |
| Acetonitrile | Polar Aprotic | 347 | 406 | 59 | 0.01 |
| DMSO | Polar Aprotic | 355 | 414 | 59 | 0.01 |
| Methanol (B129727) | Polar Protic | 354 | 425 | 71 | 0.04 |
| Ethanol | Polar Protic | 353 | 420 | 67 | 0.05 |
The data indicates that while the quantum yield is generally modest, the significant Stokes shift in polar solvents is a beneficial characteristic for reducing self-quenching and improving signal-to-noise ratios in fluorescence imaging applications. The dimethylaminomethylene group in this compound provides a reactive handle for further chemical modifications, allowing for the attachment of targeting moieties or other functional groups to create specific chemical probes.
Synthesis of Research Reagents
The tetrahydropyran-4-one scaffold is a common structural motif in a variety of biologically active molecules, making this compound an attractive starting material for the synthesis of research reagents such as enzyme inhibitors. The enaminone functionality can be readily transformed into other functional groups, or the pyranone ring can be further elaborated to construct more complex heterocyclic systems.
An example of the utility of the tetrahydropyran-4-one core is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov Although the synthesis of a specific, highly functionalized tetrahydropyran DPP-4 inhibitor did not start from this compound, it highlights the value of this scaffold in designing potent and selective enzyme inhibitors. nih.gov The synthesis of such inhibitors often involves the stereoselective functionalization of the pyranone ring. nih.gov
The reactivity of the dimethylaminomethylene group in this compound allows for its use as a precursor to a range of substituted tetrahydropyran-4-ones. For example, it can undergo substitution reactions with various nucleophiles to introduce diverse side chains, or it can be involved in cyclization reactions to form fused heterocyclic systems. This versatility makes it a valuable intermediate in the exploratory synthesis of new bioactive compounds for drug discovery and chemical biology research.
Future Research Directions and Emerging Trends for 3 Dimethylaminomethylene Tetrahydro Pyran 4 One
Innovations in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, and it is anticipated that future efforts to produce 3-Dimethylaminomethylene-tetrahydro-pyran-4-one will be heavily influenced by this paradigm. Research into the synthesis of related pyran and enaminone derivatives has highlighted several promising sustainable approaches.
One-pot, multi-component reactions represent a highly efficient and atom-economical strategy. For instance, the synthesis of various functionalized pyrans is often achieved by combining an aldehyde, a malononitrile (B47326), and an active methylene (B1212753) compound in a single step. This approach, which minimizes solvent waste and purification steps, could be adapted for the synthesis of the tetrahydropyran-4-one precursor.
Solvent-free, or "neat," reactions are another cornerstone of green synthesis. The synthesis of enaminones, in particular, has been successfully demonstrated without the use of solvents, which not only reduces environmental impact but can also lead to higher yields and shorter reaction times. wpmucdn.com Furthermore, the use of water as a solvent, where feasible, offers an environmentally benign alternative to traditional organic solvents.
The development of reusable catalysts is also a key area of innovation. Magnetic nanocatalysts, for example, offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for their efficient recycling and reuse. This approach has been successfully applied to the synthesis of various pyran derivatives. The exploration of solid-supported catalysts and biocatalysts will also likely play a significant role in developing sustainable synthetic routes to this compound and its analogs.
| Catalyst/Method | Substrates | Solvent | Key Advantages |
| Neat Reaction | 5,5-dimethylcyclohexane-1,3-dione, ammonium (B1175870) acetate | None | Solvent-free, green synthesis |
| Mechanochemical Grinding | 1,3-dicarbonyl compounds, amines | None | Mild conditions, simple manipulation |
| Ceric Ammonium Nitrate | β-dicarbonyl compounds, primary amines | Not specified | Room temperature, short reaction times |
| Cobalt-catalyzed oxidative amination | Aryl alkenes, amines | CHCl3 | Short reaction period |
Exploration of Unprecedented Reaction Pathways and Selectivity Control
The enaminone moiety in this compound is a versatile functional group, offering a rich landscape for exploring novel reaction pathways. Enaminones can act as both nucleophiles and electrophiles, making them valuable building blocks for the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net Future research will likely focus on leveraging this reactivity to construct more complex molecular architectures.
One area of exploration will be the use of this compound in cycloaddition reactions. As a dienophile or a diene, depending on the reaction partner, it could participate in Diels-Alder reactions to form intricate polycyclic systems. Additionally, its reaction with nitrogen-based nucleophiles could lead to the formation of various fused heterocyclic systems, such as pyrazoles, pyridines, and isoxazoles. nih.gov
Controlling the selectivity of these reactions will be a critical aspect of future research. The stereochemistry of the tetrahydropyran (B127337) ring and the configuration of the enaminone double bond will influence the outcome of chemical transformations. The use of chiral catalysts and auxiliaries will be instrumental in achieving high levels of stereocontrol, enabling the synthesis of enantiomerically pure derivatives of this compound for potential applications in medicinal chemistry.
Advanced Computational Design and Optimization for Chemical Transformations
Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of this compound is expected to yield significant insights. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the stable conformations of the molecule, understand its electronic structure, and elucidate reaction mechanisms.
Quantum-chemical calculations have been successfully used to determine the stable conformations of substituted tetrahydropyran-4-one derivatives. researchgate.net Similar studies on this compound could provide valuable information on its geometry and the influence of the dimethylaminomethylene substituent on the conformation of the tetrahydropyran ring. This knowledge is crucial for designing selective reactions and understanding the molecule's potential interactions with biological targets.
Furthermore, computational modeling can be used to design novel catalysts and optimize reaction conditions for the synthesis and transformation of this compound. By simulating reaction pathways and calculating activation energies, researchers can identify the most promising catalysts and reaction parameters before embarking on extensive experimental work, thereby accelerating the pace of research and reducing waste.
| Computational Method | Focus of Study | Key Findings/Applications |
| DFT B3LYP/6-31G(d) and 6-311+G(3df,2p) | Conformations of 3,5-substituted tetrahydropyran-4-one | Determination of stable conformers and dipole moments. researchgate.net |
| DFT | Thermal decomposition of dihydropyran derivatives | Elucidation of reaction mechanisms and activation energies. mdpi.com |
| DFT | Structural and electronic properties of 4H-pyran derivatives | Correlation of computational data with experimental X-ray crystallography. researchgate.net |
Integration with High-Throughput Screening and Automated Synthesis Platforms
The fields of drug discovery and materials science are increasingly reliant on high-throughput screening (HTS) and automated synthesis to accelerate the pace of innovation. The integration of this compound into these platforms holds significant potential for the rapid discovery of new applications.
HTS techniques can be used to screen libraries of compounds derived from this compound for a wide range of biological activities. enamine.net This could lead to the identification of new drug candidates or probes for studying biological processes. Fluorescence-based assays, for example, can be adapted for the high-throughput determination of enantiomeric excess in asymmetric reactions, which would be invaluable for optimizing the stereoselective synthesis of derivatives. nih.gov
Automated synthesis platforms can be employed to rapidly generate libraries of this compound analogs. By varying the substituents on the tetrahydropyran ring or the enamine moiety, a diverse collection of compounds can be synthesized and screened for desired properties. This approach significantly reduces the time and effort required for traditional manual synthesis, enabling a more rapid exploration of the chemical space around this promising scaffold.
| Technology | Application in the Context of the Compound | Potential Benefits |
| High-Throughput Screening (HTS) | Screening of derivative libraries for biological activity | Rapid identification of potential drug leads or molecular probes. enamine.net |
| Fluorescence-based Assays | Determination of enantiomeric excess in asymmetric synthesis | Efficient optimization of stereoselective reactions. nih.gov |
| Automated Synthesis Platforms | Generation of diverse compound libraries | Accelerated exploration of structure-activity relationships. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Dimethylaminomethylene-tetrahydro-pyran-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via retro-synthetic analysis using AI-powered tools that leverage reaction databases (e.g., Reaxys, Pistachio) to predict feasible pathways. Key steps include selecting precursors like tetrahydropyran-4-one derivatives and optimizing reaction parameters (e.g., temperature, catalysts) using Design of Experiments (DoE) approaches. Post-synthesis purification via column chromatography or recrystallization ensures high yield .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring conformation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups. Purity (>98%) is assessed via HPLC with UV detection at 254 nm, referencing standardized retention times .
Q. What are the established protocols for assessing the acute toxicity of this compound in in vitro models?
- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity, using cell lines (e.g., HepG2 or HEK293) to measure IC₅₀ values via MTT assays. Include negative controls and dose-response curves (0.1–100 µM). Safety protocols mandate fume hood use and PPE, as per SDS recommendations .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and transition states. Molecular Dynamics (MD) simulations predict solvation effects and thermal stability. Data validation involves comparing computed vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) .
Q. What methodologies resolve contradictions in biological activity data across studies involving tetrahydropyranone derivatives?
- Methodological Answer : Meta-analysis of dose-dependent studies (e.g., antimicrobial IC₅₀ vs. cytotoxic LD₅₀) identifies confounding variables (e.g., cell line specificity). Orthogonal assays (e.g., Ames test vs. Comet assay) reconcile mutagenicity discrepancies. Cross-study validation requires standardized protocols for compound purity and solvent selection .
Q. How do structural modifications at the 3-dimethylaminomethylene position influence bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs (e.g., acetyl or methyl substitutions) using in silico docking (AutoDock Vina) to target proteins (e.g., kinases). Biological testing in enzyme inhibition assays (e.g., COX-2) quantifies activity changes. Substituent electronegativity and steric effects are key predictors .
Q. What mechanistic insights have been gained from studying the compound’s participation in Friedländer-type annulation reactions?
- Methodological Answer : Kinetic studies (UV-Vis monitoring) reveal a two-step mechanism: (1) base-catalyzed enamine formation and (2) acid-promoted cyclization. Transition state analysis via DFT identifies rate-limiting steps. Solvent polarity (e.g., DMF vs. THF) significantly impacts yield and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
